(4-Bromo-1,2-thiazol-5-yl)methanol
Description
Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govnih.goveurekaselect.com Its aromatic nature, arising from the delocalization of pi electrons, imparts a unique reactivity profile. nih.gov Thiazole moieties are integral to numerous natural products, most notably Vitamin B1 (Thiamine), and are a prevalent scaffold in a wide range of synthetic compounds with diverse applications. nih.govresearchgate.net
In medicinal chemistry, the thiazole nucleus is a "privileged scaffold," meaning it is a recurring structural motif in a variety of biologically active compounds. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govpharmaguideline.com The presence of both a hydrogen-bond accepting nitrogen atom and a sulfur atom capable of various interactions allows for versatile binding to biological targets. researchgate.net The ability to readily functionalize the thiazole ring at multiple positions further enhances its utility in the design and synthesis of novel therapeutic agents. nih.govnih.gov
Historical Development of Research on Halogenated and Hydroxymethyl Thiazole Derivatives
The systematic study of thiazole chemistry dates back to the pioneering work of Hantzsch and Hofmann. nih.goveurekaselect.com The development of synthetic methods to introduce various substituents onto the thiazole ring has been a continuous area of research. The introduction of halogen atoms, such as bromine, has been a key strategy to modulate the electronic properties and reactivity of the thiazole core. Halogenated thiazoles often serve as versatile intermediates for further chemical transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org The presence of a halogen can also influence the biological activity of the resulting molecule. nih.govacs.org
The synthesis of hydroxymethyl-substituted thiazoles has also been an area of significant interest, as the hydroxymethyl group can be a precursor to other functional groups or can participate in hydrogen bonding interactions within biological systems. tandfonline.comgoogle.com Early methods for the synthesis of 5-(hydroxymethyl)thiazole often involved multiple steps and the use of challenging reagents. tandfonline.com More recent developments have focused on creating more efficient and scalable synthetic routes. For instance, a notable synthesis of 5-(hydroxymethyl)thiazole involves the reduction of an aldehyde precursor, highlighting the importance of managing the solubility and reactivity of these functionalized thiazoles. tandfonline.com The dehalogenation of brominated intermediates has also been a crucial step in some synthetic pathways. tandfonline.com
Structural and Electronic Features of the 1,2-Thiazole Ring System with Bromine and Hydroxymethyl Substituents
The 1,2-thiazole ring is a planar, aromatic system. wikipedia.org The presence of the electronegative nitrogen atom and the sulfur atom influences the electron distribution within the ring. In the unsubstituted 1,2-thiazole ring, the C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org
In (4-Bromo-1,2-thiazol-5-yl)methanol, the substituents significantly modify these electronic properties. The bromine atom at the C4 position is an electron-withdrawing group, which will decrease the electron density of the thiazole ring, particularly at the adjacent C5 position. The hydroxymethyl group at the C5 position is generally considered to be weakly electron-donating or electron-withdrawing depending on the electronic demand of the rest of the molecule.
Research Gaps and Opportunities in the Study of this compound
While the broader field of thiazole chemistry is well-established, specific research into this compound and its close analogs appears to be less extensive. A significant portion of the available literature focuses on the synthesis of related thiazole derivatives, often using halogenated precursors. nih.govtandfonline.com
There are several potential areas for future investigation:
Exploration of Synthetic Utility: A thorough investigation into the reactivity of this compound as a building block for more complex molecules is warranted. This could involve exploring a wider range of cross-coupling reactions at the C4 position and transformations of the hydroxymethyl group at the C5 position.
Biological Screening: Given the broad biological activities of thiazole derivatives, a systematic screening of this compound and its derivatives for various pharmacological activities could uncover novel lead compounds.
Physicochemical Characterization: Detailed studies on the physicochemical properties of this compound, such as its pKa, solubility, and stability, would be valuable for its potential application in materials science or medicinal chemistry.
Computational Studies: Theoretical calculations could provide deeper insights into the electronic structure, reactivity, and potential intermolecular interactions of this compound, guiding further experimental work.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,2-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHSCDYOGJIADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307730 | |
| Record name | 4-Bromo-5-isothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-62-2 | |
| Record name | 4-Bromo-5-isothiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17265-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-isothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1,2-thiazol-5-yl)methanol | |
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Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 1,2 Thiazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in (4-Bromo-1,2-thiazol-5-yl)methanol. The expected spectrum would show distinct signals for the thiazole (B1198619) ring proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between neighboring protons.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | H3 (thiazole ring) |
| Data not available | Data not available | Data not available | -CH₂OH (methylene) |
| Data not available | Data not available | Data not available | -CH₂OH (hydroxyl) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would help in assigning the signals to the C3, C4, and C5 atoms of the thiazole ring and the carbon of the hydroxymethyl group.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | C3 (thiazole ring) |
| Data not available | C4 (thiazole ring, C-Br) |
| Data not available | C5 (thiazole ring, C-CH₂OH) |
| Data not available | -C H₂OH |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR techniques are powerful for establishing detailed correlations between atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between the thiazole ring proton and any adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can be useful in determining the conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the thiazole ring and methylene group, the C=N and C=C stretching vibrations of the thiazole ring, and the C-Br stretch.
Hypothetical FTIR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Broad | O-H stretch (alcohol) |
| Data not available | Medium-Weak | C-H stretch (aromatic/heteroaromatic) |
| Data not available | Medium-Weak | C-H stretch (aliphatic) |
| Data not available | Medium-Strong | C=N / C=C stretch (thiazole ring) |
| Data not available | Medium-Strong | C-O stretch (alcohol) |
| Data not available | Weak-Medium | C-Br stretch |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the thiazole ring breathing modes and the C-S and C-Br stretching vibrations. A comparative analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For brominated heterocyclic compounds like this compound, mass spectrometry provides clear evidence of the presence of bromine due to its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio).
Predicted Fragmentation Data:
Interactive Table: Predicted Mass Spectrometry Data for this compound and a Related Isomer.
| Compound Name | Molecular Formula | Adduct | Predicted m/z |
| (4-bromo-1,3-thiazol-2-yl)methanol | C₄H₄BrNOS | [M+H]⁺ | 194.9375 |
| (4-bromo-1,3-thiazol-2-yl)methanol | C₄H₄BrNOS | [M+Na]⁺ | 216.9195 |
| (5-bromo-1,2,4-thiadiazol-3-yl)methanol | C₃H₃BrN₂OS | [M+H]⁺ | 194.9222 |
| (5-bromo-1,2,4-thiadiazol-3-yl)methanol | C₃H₃BrN₂OS | [M+Na]⁺ | 216.9042 |
Data is predictive and sourced from publicly available chemical databases for related isomers. The m/z values represent the mass-to-charge ratio.
Key fragmentation pathways for this compound would likely involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, or cleavage of the thiazole ring. The stability of the resulting fragment ions would dictate the observed fragmentation pattern, providing valuable structural information.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Although the specific crystal structure of this compound has not been reported, analysis of closely related brominated thiazole derivatives can offer significant insights into the expected structural features. For instance, the crystal structure of 2,4-Dibromothiazole has been determined, revealing key details about the geometry of the brominated thiazole ring. researchgate.net
Crystallographic Data for a Related Compound (2,4-Dibromothiazole): researchgate.net
Interactive Table: Crystallographic Data for 2,4-Dibromothiazole. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fmm2 |
| a (Å) | 6.700 |
| b (Å) | 16.21 |
| c (Å) | 5.516 |
This data pertains to 2,4-Dibromothiazole and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. researchgate.net
In the solid state, this compound would be expected to exhibit intermolecular hydrogen bonding through its hydroxyl group, influencing its crystal packing. Furthermore, the bromine atom could participate in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal engineering and molecular recognition. The conformation of the hydroxymethyl group relative to the thiazole ring would also be a key feature determined by a crystallographic study.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the types of electronic transitions (e.g., π→π, n→π) and can be influenced by the solvent environment.
For thiazole-containing compounds, the UV-Vis spectrum is typically characterized by absorption bands arising from electronic transitions within the heterocyclic ring. The presence of substituents, such as the bromine atom and the hydroxymethyl group in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
Studies on related thiazole derivatives have shown how the solvent can influence the UV-Vis absorption spectra. For example, the UV-visible absorption spectra of a 4-(pyren-1-yl)thiazol-2-amine have been recorded in various polar protic and aprotic solvents, demonstrating the effect of solvent polarity on the electronic transitions. researchgate.net
Illustrative UV-Vis Data for a Thiazole Derivative in Different Solvents:
Interactive Table: UV-Vis Absorption Maxima for a Pyrene-Based Thiazole Derivative. researchgate.net
| Solvent | λmax (nm) |
| Methanol (B129727) | ~460 |
| Ethanol | Not specified |
| Propanol | Not specified |
| Butanol | Not specified |
| Dimethylformamide (DMF) | ~472 |
| Tetrahydrofuran (THF) | Not specified |
This data is for a related pyrene-based thiazole compound and illustrates the shifts in absorption maxima with solvent polarity. researchgate.net
The bromine atom, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the thiazole chromophore. The polarity of the solvent can also affect the position of λmax by stabilizing the ground or excited state of the molecule to different extents. A detailed analysis of the UV-Vis spectrum of this compound in a range of solvents would provide valuable insights into its electronic structure and solvatochromic behavior.
Chemical Reactivity and Derivatization of 4 Bromo 1,2 Thiazol 5 Yl Methanol
Transformations at the Hydroxymethyl Moiety
The hydroxymethyl group is amenable to various functional group interconversions, providing a gateway to a multitude of derivatives.
Oxidation Reactions to Carbonyl (Aldehyde) and Carboxylic Acid Derivatives
The primary alcohol of (4-Bromo-1,2-thiazol-5-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-bromo-1,2-thiazole-5-carbaldehyde, or further to the carboxylic acid, 4-bromo-1,2-thiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product. For instance, mild oxidizing agents are typically employed for the synthesis of the aldehyde, while stronger oxidants are required to obtain the carboxylic acid. These carbonyl derivatives serve as crucial intermediates for subsequent C-C bond formations, such as Wittig reactions or aldol (B89426) condensations, and for the construction of amide and ester linkages. A related transformation involves the conversion of 2-amino-4-methylthiazole-5-ethylcarboxylate to 2-bromo-4-methylthiazole-5-carboxylic acid through bromination followed by hydrolysis researchgate.net.
Esterification and Etherification Reactions
The hydroxyl group readily participates in esterification reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting this compound with alkyl halides or other electrophiles under basic conditions. For example, the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) involves an etherification step chemicalbook.com. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
Conversion to Halogenated Methyl and Aminomethyl Derivatives
The hydroxymethyl group can be converted to a more reactive halomethyl group, such as a chloromethyl or bromomethyl group, which are excellent electrophiles for nucleophilic substitution reactions. For instance, 5-bromo-4-(4-halophenyl)-2-methylthiazole can be brominated at the methyl group to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole nih.gov. This allows for the introduction of various nucleophiles, including azides to form azidomethyl derivatives, and amines to produce aminomethyl compounds like 1-(4-bromo-1,3-thiazol-5-yl)methanamine nih.govbldpharm.comuni.lu. These amino derivatives are valuable for further functionalization, such as amide bond formation or the construction of more complex nitrogen-containing heterocycles.
Reactivity of the Bromine Substituent on the Thiazole (B1198619) Ring
The bromine atom on the thiazole ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. The electron-deficient nature of the thiazole ring can influence the reactivity of the bromine substituent researchgate.netudayton.edunih.gov.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4-position of the thiazole ring.
Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of aryl- or heteroaryl-substituted thiazoles. For example, Suzuki coupling has been used to synthesize a variety of thiophene-based imines from bromo-substituted precursors nih.gov. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized for efficient coupling arkat-usa.orgnih.gov.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromo-thiazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst organic-chemistry.org. This method is highly effective for introducing alkynyl moieties onto the thiazole ring, which can then be further elaborated. The Sonogashira coupling has been successfully applied to 4-bromo-substituted 6H-1,2-oxazines to produce alkynyl derivatives beilstein-journals.orgresearchgate.net. Microwave irradiation can often accelerate these reactions mdpi.com.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the bromo-thiazole and an amine. It is a versatile method for synthesizing a wide range of N-aryl and N-alkyl amino-thiazole derivatives. The choice of phosphine (B1218219) ligand is often crucial for the success of the reaction researchgate.netbeilstein-journals.orgmdpi.comresearchgate.net.
Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to couple with the bromo-thiazole in the presence of a palladium catalyst. It is particularly useful for introducing alkyl, aryl, and vinyl groups. The Negishi coupling has been employed for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles in high yields researchgate.net.
| Reaction | Reactant | Catalyst/Reagents | Product |
| Suzuki Coupling | Organoboron Compound | Pd Catalyst, Base | Aryl/Heteroaryl-substituted Thiazole |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst | Alkynyl-substituted Thiazole |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Amino-substituted Thiazole |
| Negishi Coupling | Organozinc Reagent | Pd Catalyst | Alkyl/Aryl/Vinyl-substituted Thiazole |
Nucleophilic Aromatic Substitution Pathways on the Brominated Thiazole Ring
While palladium-catalyzed reactions are prevalent, the bromine atom on the thiazole ring can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The electron-withdrawing nature of the thiazole ring can activate the bromine atom towards attack by strong nucleophiles. However, these reactions often require forcing conditions, such as high temperatures, and the reactivity can be influenced by the presence of other substituents on the ring researchgate.netnih.gov. For example, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netbeilstein-journals.orgresearchgate.netthiadiazole) with amines required elevated temperatures to proceed nih.gov. In some cases, the introduction of a bromine atom can increase the reactivity of the compound towards nucleophilic aromatic substitution researchgate.net.
Electrophilic and Nucleophilic Reactions Involving the Thiazole Heterocycle Itself
The reactivity of the thiazole ring is a consequence of the presence of both a sulfur atom, which can be electron-donating, and a more electronegative nitrogen atom, which is electron-withdrawing. chemicalbook.com This creates a nuanced electronic landscape across the five-membered ring.
Electrophilic Reactions:
The thiazole ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). chemicalbook.comyoutube.com The pyridine-like nitrogen at position 3 deactivates the ring, particularly at the adjacent C2 and C4 positions. While electrophilic substitution on unsubstituted thiazole typically favors the C5 position, the presence of substituents on this compound complicates this picture. chemicalbook.comnumberanalytics.com
The C4 position is occupied by an electron-withdrawing bromine atom, and the C5 position bears a hydroxymethyl group. This substitution pattern, combined with the inherent deactivation by the ring nitrogen, renders the thiazole nucleus in this compound highly resistant to common electrophilic substitution reactions like nitration or Friedel-Crafts acylation under standard conditions. numberanalytics.com Any potential electrophilic attack would face significant electronic and steric hurdles, and as such, examples of this reaction type on this specific or closely related substrates are not prevalent in the literature.
Nucleophilic Reactions:
Nucleophilic attack on the thiazole ring is a more synthetically viable pathway for derivatization. While the C2 position is generally the most electrophilic and prone to nucleophilic attack in many thiazole derivatives, the C4-bromo substituent in this compound provides a specific and highly reactive site for substitution. chemicalbook.com
The most prominent and widely used method for functionalizing the C4 position of brominated heterocycles is not a direct nucleophilic aromatic substitution (SNAr) but a metal-halogen exchange . This reaction is typically carried out at very low temperatures (e.g., -78 to -100 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). tcnj.eduyoutube.com The reaction is extremely fast and involves the exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiothiazole intermediate. nih.govsciencemadness.org This intermediate can then be treated with a wide variety of electrophiles to introduce new functional groups at the C4 position. nih.govnih.gov This two-step sequence serves as a powerful tool for creating diverse derivatives.
While direct SNAr reactions, where a nucleophile displaces the bromide ion, are less common, they can sometimes be achieved with strong nucleophiles under forcing conditions. For instance, reactions with amines may occur, although this often requires activation of the ring system. clockss.org Computational studies on related halogenated pyridines suggest that with leaving groups like chloride or bromide, the SNAr reaction may proceed through a concerted mechanism rather than a discrete Meisenheimer intermediate. nih.gov
Computational and Theoretical Investigations of 4 Bromo 1,2 Thiazol 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a substituted thiazole (B1198619) like (4-Bromo-1,2-thiazol-5-yl)methanol, these methods offer deep insights into its behavior at a molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This is achieved by calculating the molecule's electronic energy and minimizing it with respect to the positions of the nuclei. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on thiazole derivatives, providing a good balance between accuracy and computational cost. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Thiazole Ring (Based on DFT Calculations)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N3 | 1.37 | - |
| N3-C4 | 1.32 | - |
| C4-C5 | 1.41 | - |
| C5-S1 | 1.72 | - |
| S1-C2 | 1.73 | - |
| C4-Br | 1.88 | - |
| C5-C(methanol) | 1.51 | - |
| S1-C2-N3 | - | 111.5 |
| C2-N3-C4 | - | 110.0 |
| N3-C4-C5 | - | 115.8 |
| C4-C5-S1 | - | 111.2 |
| C5-S1-C2 | - | 91.5 |
Note: These values are representative and are based on typical bond lengths and angles found in computationally studied thiazole derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. nih.gov This method is particularly useful for simulating Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. kbhgroup.in
For this compound, a TD-DFT calculation, often performed using a functional like CAM-B3LYP which is suitable for charge-transfer excitations, would predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov These calculations can be performed in the gas phase or with the inclusion of a solvent model to better replicate experimental conditions. kbhgroup.in The results would reveal how the bromo and hydroxymethyl substituents influence the electronic transitions, which are typically of a π → π* or n → π* nature within the thiazole ring. growingscience.com
Table 2: Illustrative TD-DFT Results for a Substituted Thiazole
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 4.52 | 274 | 0.25 |
| HOMO-1 -> LUMO | 4.98 | 249 | 0.18 |
| HOMO -> LUMO+1 | 5.31 | 233 | 0.09 |
Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a substituted thiazole.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. growingscience.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates that the molecule is more easily polarizable and more reactive. scirp.org For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The bromine atom, being electron-withdrawing, and the hydroxymethyl group would influence the energies and localizations of these orbitals.
Computational Prediction of Spectroscopic Data (IR, NMR) and Comparative Analysis with Experimental Results
Computational chemistry can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. kbhgroup.in By comparing the calculated frequencies (often scaled to correct for systematic errors) with the experimental spectrum, a detailed assignment of the vibrational modes can be made. For this compound, this would allow for the identification of characteristic vibrations of the thiazole ring, the C-Br stretch, and the O-H and C-O stretches of the hydroxymethyl group.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these calculated shifts with experimental NMR data is a powerful tool for structural elucidation.
Reactivity Descriptors and Conceptual DFT Analysis (e.g., Fukui functions, Mulliken charge distribution, Molecular Electrostatic Potential (MEP))
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These tools help in understanding and predicting the reactive behavior of molecules.
Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the Fukui functions would pinpoint which atoms are most susceptible to attack.
Mulliken charge distribution provides an estimation of the partial atomic charges on each atom in the molecule. kbhgroup.in This analysis reveals the distribution of electron density and helps to identify electron-rich and electron-deficient regions.
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. mdpi.com It visually represents the charge distribution, with different colors indicating regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) potential. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group, while the hydrogen of the hydroxyl group would exhibit a positive potential. mdpi.com
Table 3: Illustrative Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| S1 | -0.15 |
| C2 | +0.20 |
| N3 | -0.35 |
| C4 | +0.10 |
| Br | -0.05 |
| C5 | -0.10 |
| C(methanol) | +0.08 |
| O(methanol) | -0.45 |
| H(hydroxyl) | +0.30 |
Note: These values are hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of a molecule and the influence of its environment, such as a solvent. plos.org
For this compound, MD simulations could be employed to explore the different possible conformations of the hydroxymethyl group relative to the thiazole ring. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in solution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, a quantitative picture of bonding and stability can be established.
For this compound, key intramolecular interactions would involve the delocalization of lone pairs from the nitrogen and sulfur heteroatoms into the ring's π-system. Furthermore, the electron-withdrawing bromine atom at position 4 and the hydroxymethyl group at position 5 influence the electronic distribution. The major charge transfer interactions (donor-acceptor) anticipated from an NBO analysis would include:
π → π* Interactions: These interactions are fundamental to the aromaticity of the thiazole ring. Delocalization of π-electrons from the C=N and C=C bonds into corresponding antibonding orbitals stabilizes the molecule.
n → π* Interactions: Lone pairs (n) from the sulfur and nitrogen atoms can delocalize into the antibonding π* orbitals of the thiazole ring, enhancing stability.
Inter-substituent Charge Transfer: NBO analysis can quantify the flow of electron density between the thiazole ring and its substituents. For instance, the analysis would likely show charge transfer from the thiazole ring towards the electronegative bromine atom. The hydroxymethyl group can act as either a weak donor or acceptor depending on its conformation and interaction with the ring.
A theoretical study on related thiazole azo dyes quantified the stabilization energies arising from such charge transfers. For example, the charge transfer from a donor ring towards the thiazole ring (π → π) could contribute significantly to the molecule's stability, with delocalization energies in the range of 22-24 kcal/mol. mdpi.com Conversely, charge flow from the thiazole ring to an acceptor group (π → π) can result in even larger stabilization energies, ranging from 40 to over 49 kcal/mol, depending on the strength of the acceptor. mdpi.com
Table 1: Representative Intramolecular Interactions and Delocalization Energies in Thiazole Derivatives from NBO Analysis
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π(C=C) | π*(C=N) | High | Intramolecular Charge Transfer (ICT) |
| π(C=N) | π*(C=C) | High | Intramolecular Charge Transfer (ICT) |
| LP(S) | π*(C=N) | Moderate | Lone Pair Delocalization |
| LP(N) | π*(C=C) | Moderate | Lone Pair Delocalization |
Note: This table represents typical interactions observed in thiazole scaffolds based on published research on related compounds. mdpi.com The exact values for this compound would require specific computational analysis.
Tautomerism and Isomerism Studies of the Thiazole Scaffold
The thiazole scaffold is susceptible to various forms of tautomerism and isomerism, which can significantly affect its chemical reactivity and biological activity.
Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For the thiazole ring system, several types of tautomerism are possible, particularly when substituted with functional groups like amino or hydroxyl groups.
Amine-Imine Tautomerism: In aminothiazoles, the amine form can exist in equilibrium with its imine tautomer. The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. rsc.org For instance, the presence of a strong electron-withdrawing group, like a nitro group, has been shown to stabilize the imine form in the solid state. rsc.org
Keto-Enol Tautomerism: If a hydroxyl group were directly attached to the thiazole ring, keto-enol tautomerism would be possible. For this compound, the hydroxyl group is on a methylene (B1212753) bridge, preventing this specific type of tautomerism involving the ring itself.
Ring-Chain Tautomerism: Certain reactive thiazole derivatives can undergo ring-opening reactions, representing a form of ring-chain tautomerism, although this is often an irreversible chemical transformation rather than a true equilibrium. rsc.org
Isomerism: Positional isomerism is a key consideration for substituted thiazoles. The placement of substituents around the ring dramatically alters the molecule's properties. For this compound, the specific arrangement of the bromo and methanol (B129727) groups at positions 4 and 5, respectively, on a 1,2-thiazole core defines its unique chemical identity. Differentiating between isomers, such as 4-substituted versus 5-substituted derivatives, is crucial and is typically achieved using spectroscopic methods like NMR and mass spectrometry. rsc.orgmdpi.com Computational studies can predict the relative energies of different isomers, indicating which would be more stable. rsc.org For example, energy differences between cis and trans isomers of some thiazole derivatives can be as small as 0.1–1.4 kcal mol−1. rsc.org
Metal-induced tautomerization has also been reported, where a thiazole molecule coordinated to a metal center can transform into its N-heterocyclic carbene tautomer through acid-base reactions. nih.gov
Intermolecular Interaction Studies (e.g., molecular docking for ligand-receptor binding analysis)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding potential mechanisms of action.
While specific docking studies for this compound are not widely published, extensive research on other thiazole-containing compounds provides a clear picture of how this scaffold interacts with biological targets. Thiazole derivatives are recognized for their ability to bind to a variety of enzymes and receptors, often acting as inhibitors. nih.govmdpi.comnih.gov
Key Interaction Modes: Docking studies on various thiazole derivatives reveal common interaction patterns with protein active sites:
Hydrogen Bonding: The nitrogen atom in the thiazole ring frequently acts as a hydrogen bond acceptor. The substituents, such as the hydroxyl group in this compound, can act as both hydrogen bond donors and acceptors.
Hydrophobic Interactions: The thiazole ring itself and any associated alkyl or aryl groups can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The bromine atom at position 4 can participate in halogen bonding, a noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.
Examples from Related Thiazole Derivatives:
Tubulin Inhibitors: Docking studies of 2,4-disubstituted thiazoles as anticancer agents have shown that they bind to the colchicine (B1669291) binding site of tubulin. Key interactions include hydrogen bonds with residues like Cys241 and hydrophobic interactions within the pocket, inhibiting tubulin polymerization. acs.orgresearchgate.net
Enzyme Inhibitors: Thiazole derivatives have been docked into the active sites of enzymes like E. coli MurB and 14α-lanosterol demethylase, with predicted binding modes suggesting inhibition of these microbial enzymes. researchgate.net Docking of thiazole compounds into the EGFR Tyrosine Kinase active site has also been performed to rationalize their anticancer activity. nih.gov A related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl)methanone, was found to inhibit Na+/K+-ATPase, indicating a direct interaction with the enzyme. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Receptor Active Site
| Functional Group of Ligand | Potential Interacting Partner on Receptor | Type of Interaction | Reference Example |
|---|---|---|---|
| Thiazole Ring Nitrogen | -NH group (e.g., from Asn, Gln, Arg) | Hydrogen Bond (Acceptor) | acs.orgresearchgate.net |
| Thiazole Ring Sulfur | - | van der Waals | researchgate.net |
| Hydroxymethyl Group (-OH) | Carbonyl O (backbone), -COO⁻ (Asp, Glu) | Hydrogen Bond (Donor) | nih.gov |
| Hydroxymethyl Group (-O-) | -NH group, -OH group (Ser, Thr, Tyr) | Hydrogen Bond (Acceptor) | nih.gov |
| Bromine Atom | Carbonyl O, Aromatic π-system | Halogen Bond, van der Waals | nih.gov |
This table is a hypothetical projection based on the functional groups of the target molecule and common interactions reported for other thiazole derivatives in molecular docking studies.
These computational studies underscore the versatility of the thiazole scaffold in forming specific and strong interactions with biological macromolecules, providing a rational basis for its prevalence in medicinal chemistry.
Role of 4 Bromo 1,2 Thiazol 5 Yl Methanol As a Key Synthetic Intermediate
Precursor in the Synthesis of Diverse Thiazole-Containing Heterocyclic Systems
The unique arrangement of functional groups on the (4-Bromo-1,2-thiazol-5-yl)methanol scaffold allows for its theoretical application in building elaborate heterocyclic architectures. The presence of both an electrophilic carbon (C-Br) and a nucleophilic/modifiable hydroxymethyl group offers multiple pathways for cyclization and molecular assembly.
Fused heterocyclic systems containing a thiazole (B1198619) ring are of significant interest due to their wide range of biological activities.
Thiazolo[3,2-a]pyrimidines: These fused systems are commonly synthesized through the reaction of a pyrimidine-2-thione derivative with an α-halocarbonyl compound, such as ethyl bromoacetate, leading to cyclization. ijnc.irmdpi.comresearchgate.net For example, 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones react with methyl chloroacetate (B1199739) to yield thiazolo[3,2-a]pyrimidines. researchgate.net While direct synthesis from this compound is not prominently documented, its hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. This transformed intermediate could then potentially undergo condensation and cyclization reactions with appropriate aminothio-heterocycles to form the target fused systems.
Imidazo[2,1-b]thiazoles: This scaffold is a core component in many pharmacologically active molecules. mdpi.comconnectjournals.com A common synthetic route involves the condensation of a 2-aminothiazole (B372263) with an α-haloketone. connectjournals.comamazonaws.comresearchgate.net For instance, a series of new imidazo[2,1-b]thiazoles was synthesized starting from commercially available 2-aminothiazole, which was subsequently reacted with α-haloaryl ketones. connectjournals.comresearchgate.net The utility of this compound in this context would likely require a two-step process: first, converting the hydroxymethyl group into a reactive α-haloketone moiety, which could then participate in established cyclization procedures to furnish the imidazo[2,1-b]thiazole (B1210989) core.
The assembly of molecules containing multiple thiazole units is a strategy for developing new compounds with enhanced biological activity. Research has shown that complex structures containing di-, tri-, and tetrathiazole moieties can be synthesized from bromo-thiazole precursors. nih.gov One study describes the synthesis of such multi-thiazole systems starting from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which is reacted with various heterocyclic amines and thiosemicarbazones. nih.gov
For this compound to be used in similar assemblies, its functional groups would need to be leveraged for coupling reactions. The bromine atom is suitable for metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with other thiazole-containing organometallic reagents. This would allow for the direct linkage of thiazole rings. Alternatively, the hydroxymethyl group could be converted into other functionalities to facilitate the step-wise construction of polythiazole chains.
Scaffold for Ligand Development in Homogeneous and Heterogeneous Catalysis
Thiazole derivatives are sometimes employed as ligands in catalysis due to the coordinating ability of the nitrogen and sulfur atoms. However, a review of the scientific literature does not indicate that this compound has been specifically developed or utilized as a scaffold for ligands in either homogeneous or heterogeneous catalysis.
Building Block for Advanced Functional Materials
The incorporation of heterocyclic rings is a key strategy in the design of advanced functional materials with specific electronic and photophysical properties.
Bromo-substituted heterocyclic compounds are recognized as important precursors for materials used in optoelectronics. For example, bromoderivatives of benzofused thiadiazoles are valuable intermediates in the synthesis of dyes for photovoltaic materials, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.com The bromine atom allows for further molecular elaboration to create donor-acceptor structures with small bandgaps, which are crucial for these applications. mdpi.com While these examples highlight the potential of related structures, specific studies detailing the use of this compound as a building block for nonlinear optical or other optoelectronic materials are not available in the reviewed literature.
The thiazole nucleus is a component of various fluorescent compounds. However, based on the available scientific literature, there are no specific reports on the application of this compound in the development of fluorescent probes or chemical sensors.
Strategic Integration of this compound into Complex Molecular Architectures through Advanced Organic Synthesis Methodologies
This compound is a bifunctional heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its structure is characterized by a 1,2-thiazole (isothiazole) ring, substituted with a bromine atom at the C4-position and a hydroxymethyl group at the C5-position. These two functional groups represent distinct reactive handles that can be manipulated selectively or sequentially to construct more complex molecular frameworks. While specific literature detailing the synthetic applications of this exact isomer is limited, its utility can be inferred from the well-established reactivity of related bromo-heterocyclic systems and primary alcohols. The strategic value of this compound lies in its capacity for controlled, stepwise functionalization, making it an attractive intermediate for the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science.
The bromine atom serves as a classical site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary alcohol of the hydroxymethyl group can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, esterification, or etherification. This orthogonality allows for a modular approach to molecular design, where complex scaffolds can be assembled systematically.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom on the electron-deficient isothiazole (B42339) ring is a prime site for palladium-catalyzed cross-coupling reactions. These methodologies are among the most powerful tools in modern organic synthesis for constructing intricate molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the C4-position of the thiazole and a wide array of organoboron reagents (boronic acids or esters). By analogy with other 5-bromo-isoxazoles and bromo-thiazoles, it is expected that this compound can be coupled with various aryl- and heteroarylboronic acids. researchgate.netrsc.org Such transformations are fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. A successful borylation followed by a Suzuki coupling has been reported for 4-bromo-2-ketothiazoles, underscoring the feasibility of this approach for related thiazole systems. nih.gov
Heck-Mizoroki Coupling: The Heck reaction allows for the vinylation of the C4-position by coupling with alkenes. organic-chemistry.org This methodology provides a direct route to introduce olefinic side chains, which can serve as handles for further functionalization (e.g., via dihydroxylation, epoxidation, or metathesis). The reaction is typically catalyzed by a palladium source and a phosphine (B1218219) ligand in the presence of a base. A key challenge with less reactive aryl bromides can be competitive dehalogenation, though reaction conditions, such as the addition of bromide salts, can be optimized to suppress this side reaction. nih.govbeilstein-journals.orgnih.gov
Sonogashira Coupling: To install an alkynyl functional group, the Sonogashira coupling of this compound with a terminal alkyne is the preferred method. This reaction, co-catalyzed by palladium and copper(I), is highly efficient for creating carbon-carbon triple bonds. These alkynyl-thiazole products are valuable intermediates for constructing conjugated systems or for use in click chemistry via conversion to triazoles. Studies on other 5-bromothiazoles have demonstrated successful Sonogashira couplings, suggesting this transformation is applicable here. researchgate.net
Transformations of the C5-Hydroxymethyl Group
The C5-hydroxymethyl group offers a complementary site for chemical modification, primarily through oxidation or substitution reactions.
Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be selectively oxidized to afford either the corresponding aldehyde (4-bromo-1,2-thiazole-5-carbaldehyde) or carboxylic acid (4-bromo-1,2-thiazole-5-carboxylic acid). A variety of mild oxidation reagents (e.g., manganese dioxide, Dess-Martin periodinane for the aldehyde; or stronger oxidants like Jones reagent or TEMPO-based systems for the acid) can be employed. The resulting carbonyl compounds are highly valuable intermediates themselves. For instance, the aldehyde can participate in condensations, Wittig reactions, or reductive aminations, while the carboxylic acid can be converted to amides, esters, or other acid derivatives. The oxidation of hydroxymethyl groups on other five-membered heterocycles, such as 5-hydroxymethylfurfural, is a well-documented industrial process. frontiersin.orgnih.gov
Sequential Functionalization Strategies
The true synthetic power of this compound is realized when its two reactive sites are addressed in a planned sequence. For example, a synthetic route could begin with a Suzuki coupling at the C4-bromo position to install a desired aryl group. The C5-hydroxymethyl group on the resulting product could then be oxidized to an aldehyde. This aldehyde could subsequently be used to build a different part of the target molecule, for instance, by forming an imine and reducing it to introduce a substituted amine. This stepwise approach allows for the controlled and divergent synthesis of complex libraries of thiazole-containing compounds from a single, versatile starting material. This strategy is frequently employed in the synthesis of biologically active molecules containing a thiazole core. mdpi.commdpi.com
The following table summarizes the potential transformations for integrating this compound into more complex structures.
| Methodology | Reactive Site | Reagent/Catalyst System | Potential Product Class |
| Suzuki-Miyaura Coupling | C4-Br | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Heteroaryl-1,2-thiazoles |
| Heck-Mizoroki Coupling | C4-Br | Alkene, Pd Catalyst, Base | 4-Vinyl-1,2-thiazoles |
| Sonogashira Coupling | C4-Br | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl-1,2-thiazoles |
| Nucleophilic Aromatic Substitution | C4-Br | Nu-H (e.g., R₂NH, RSH), Base | 4-Amino/Thio-1,2-thiazoles |
| Oxidation | C5-CH₂OH | MnO₂, DMP, etc. | 4-Bromo-1,2-thiazole-5-carbaldehyde |
| Oxidation | C5-CH₂OH | Jones Reagent, TEMPO, etc. | 4-Bromo-1,2-thiazole-5-carboxylic acid |
| Esterification | C5-CH₂OH | Acyl Chloride or Carboxylic Acid | Thiazol-5-ylmethyl esters |
| Etherification | C5-CH₂OH | Alkyl Halide, Base (Williamson) | Thiazol-5-ylmethyl ethers |
Emerging Research Directions and Future Perspectives for Brominated Hydroxymethyl Thiazoles
Development of Novel and Efficient Green Synthetic Pathways for (4-Bromo-1,2-thiazol-5-yl)methanol
The principles of green chemistry are increasingly guiding the development of synthetic routes to valuable chemical entities. For this compound and its analogs, the focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Current research trends point towards several promising green synthetic strategies.
One significant area of advancement is the adoption of environmentally benign solvents, with water being a prime candidate. mdpi.com The use of water as a solvent in organic reactions is highly attractive due to its safety, low cost, and minimal environmental impact. mdpi.com Furthermore, techniques such as microwave-assisted synthesis and ultrasonic irradiation are being explored to accelerate reaction times and improve yields, often in solvent-free conditions or with green solvents. mdpi.combepls.comscilit.com These methods offer substantial advantages over conventional heating by providing uniform and rapid heating, leading to cleaner reactions with fewer byproducts. nih.gov
Another key strategy involves the use of reusable catalysts. For instance, silica-supported tungstosilisic acid has been effectively used as a recyclable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole (B1198619) derivatives, achieving high yields. mdpi.combepls.com The ability to recover and reuse the catalyst simplifies purification and reduces waste, aligning with green chemistry principles. mdpi.com
Moreover, the development of transition-metal-free synthesis is a significant step forward. A notable example is the decarboxylative bromination of a thiazole carboxylic acid core using a sodium hydroxide/water mixture and a bromine source like tetrabutylammonium (B224687) tribromide, which avoids the use of toxic heavy metals and hazardous solvents like carbon tetrachloride often required in traditional Hunsdiecker reactions. researchgate.netbeilstein-archives.org This approach could be adapted for the synthesis of this compound, providing a greener pathway.
The table below summarizes some green synthetic approaches applicable to thiazole derivatives.
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Aqueous Media | Use of water as a safe, economical, and environmentally friendly solvent. mdpi.com | Synthesis of precursors or the final compound in water to reduce organic solvent waste. |
| Microwave/Ultrasound | Accelerated reaction rates, higher yields, and often solvent-free conditions. mdpi.comscilit.comnih.gov | Rapid and efficient synthesis of the thiazole ring or subsequent functionalization steps. |
| Reusable Catalysts | Simplified product purification and reduced catalyst waste. mdpi.combepls.com | Employing solid-supported catalysts for the key cyclization or bromination steps. |
| Transition-Metal-Free Reactions | Avoidance of toxic and expensive heavy metal catalysts. researchgate.netbeilstein-archives.org | A greener bromination step to introduce the bromine atom onto the thiazole ring. |
Exploration of Unconventional Reactivity and Catalyst Design for Selective Functionalization
The selective functionalization of the thiazole ring is crucial for creating a diverse range of derivatives with tailored properties. Research in this area is focused on developing novel catalytic systems and exploring unconventional reactivity patterns to achieve high chemo- and regioselectivity.
A key area of interest is the direct C-H functionalization of thiazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for introducing aryl or alkyl substituents onto the thiazole core. numberanalytics.com The development of programmed C-H activation allows for the sequential and regioselective introduction of multiple functional groups at the C-2, C-4, and C-5 positions of the thiazole ring. rsc.org
The design of novel catalysts is central to advancing selective functionalization. For example, dirhodium catalysts are being developed for site-selective and enantioselective C-H functionalization reactions. escholarship.org These catalysts can control where a reaction occurs on a molecule, which is a significant challenge in complex molecule synthesis. escholarship.org For brominated thiazoles, the presence of the bromine atom can be exploited in cross-coupling reactions, or its directing effects can be utilized for subsequent functionalizations.
The use of alternative brominating agents like N-bromosuccinimide (NBS) in water offers a safer and more environmentally friendly alternative to elemental bromine for the synthesis of brominated thiazoles. mdpi.comnumberanalytics.com The reactivity of the resulting brominated thiazoles can then be harnessed for further diversification. For instance, a decarboxylative bromination strategy has been developed for the thiazole core, which then allows for various cross-coupling reactions to be performed. researchgate.netbeilstein-archives.org
The following table outlines some modern catalytic methods for thiazole functionalization.
| Functionalization Strategy | Catalyst/Reagent Example | Outcome |
| Direct C-H Arylation | Palladium acetate | Forms C-C bonds directly on the thiazole ring. rsc.org |
| Programmed C-H Alkenylation | Palladium catalyst | Sequential and regioselective introduction of alkenyl groups. rsc.org |
| Site-Selective C-H Functionalization | Dirhodium catalysts | High site-selectivity and enantioselectivity in C-H functionalization. escholarship.org |
| Decarboxylative Bromination | Tetrabutylammonium tribromide | Green and transition-metal-free bromination of the thiazole core. researchgate.netbeilstein-archives.org |
Integration of this compound into Supramolecular Architectures
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. This compound, with its combination of a halogen atom, a hydroxyl group, and a heterocyclic ring, is a promising building block for the construction of novel supramolecular architectures.
Crystal engineering, a sub-discipline of supramolecular chemistry, allows for the rational design of crystalline solids with desired properties. dariobraga.it The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing another handle for directing self-assembly. The thiazole ring itself can engage in π-π stacking interactions.
The combination of these interactions can be used to create a variety of supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. The resulting materials could have interesting properties, such as porosity for gas storage or separation, or specific optical or electronic properties. For example, 2,5-substituted 4-hydroxythiazoles have been shown to be a class of fluorescent dyes with tunable absorption and emission wavelengths. researchgate.netbeilstein-archives.org By incorporating this compound into larger conjugated systems through cross-coupling reactions, it may be possible to create new fluorescent materials with tailored photophysical properties. researchgate.netbeilstein-archives.org
| Supramolecular Interaction | Functional Group on this compound | Potential Application in Supramolecular Architectures |
| Halogen Bonding | Bromo group | Directing the self-assembly of molecules into specific crystalline arrangements. |
| Hydrogen Bonding | Hydroxymethyl group | Forming robust and directional interactions to build extended networks. |
| π-π Stacking | Thiazole ring | Contributing to the stability and electronic properties of the assembled structure. |
Advanced Computational Design and Machine Learning Approaches for Predicting Properties and Reaction Pathways of New Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. For derivatives of this compound, these approaches can significantly accelerate the discovery and optimization process.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. acs.org By correlating the structural features of a series of molecules with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.netnih.govnih.gov For thiazole derivatives, QSAR studies have been used to predict antimicrobial and anticancer activities, among others. acs.orgresearchgate.netnih.gov These models can help prioritize which derivatives of this compound to synthesize and test, saving time and resources.
Machine learning (ML) is being increasingly applied to predict a wide range of chemical properties and reaction outcomes. nih.gov ML models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions, or to identify optimal reaction conditions. nih.gov For example, ML can be used to predict the second-order rate constants of reactive bromine species with organic compounds, which is relevant to understanding the reactivity of brominated thiazoles. nih.gov Furthermore, ML models are being developed to predict various molecular properties, which can aid in the design of new materials with specific characteristics. chemrxiv.orgaalto.firesearchgate.net
Explainable machine learning is also emerging as a crucial area, providing insights into why a model makes a particular prediction. nih.gov This is especially important in drug discovery, where understanding the relationship between a molecule's structure and its activity is key to rational design. nih.gov
The following table highlights the application of computational methods in the study of thiazole derivatives.
| Computational Approach | Application | Relevance to this compound |
| QSAR Modeling | Predicting biological activities (e.g., antimicrobial, anticancer). acs.orgresearchgate.netnih.gov | Guiding the design of new derivatives with enhanced therapeutic potential. |
| Machine Learning for Reaction Prediction | Predicting reaction outcomes and optimizing reaction conditions. nih.gov | Accelerating the synthesis of new derivatives. |
| Machine Learning for Property Prediction | Predicting physicochemical and material properties. chemrxiv.orgaalto.firesearchgate.net | Designing new materials with tailored optical or electronic properties. |
| Molecular Docking | Simulating the binding of a molecule to a biological target. nih.gov | Identifying potential protein targets and understanding the mechanism of action. |
Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The development of new functional materials often relies on the close collaboration between synthetic chemists, who design and create new molecules, and materials scientists, who characterize and apply these molecules in new technologies. Brominated hydroxymethyl thiazoles like this compound are at the heart of this interdisciplinary research.
The synthetic versatility of the thiazole ring, combined with the reactivity of the bromo and hydroxymethyl groups, allows for the creation of a vast array of new molecules with tailored properties. analis.com.my These molecules can then be investigated for their potential in various materials science applications. For example, thiazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for biological imaging. researchgate.netbeilstein-archives.orgacs.org
The development of thiazole-based materials for perovskite solar cells is a particularly active area of research. acs.org Hole-transporting materials are a critical component of these devices, and rationally designed thiazole derivatives have shown promise in enhancing the efficiency and stability of perovskite solar cells. acs.org The ability to tune the electronic properties of the thiazole core through synthetic modification is key to optimizing its performance in these applications.
Furthermore, the unique photophysical properties of some thiazole derivatives make them attractive candidates for use as fluorescent dyes and sensors. researchgate.netbeilstein-archives.org The synthesis of highly fluorescent conjugated cross-coupling products from brominated thiazoles demonstrates the potential to create new materials for applications in areas such as bioimaging and diagnostics. beilstein-archives.org
Q & A
Basic: What are the standard synthetic routes for (4-Bromo-1,2-thiazol-5-yl)methanol?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing a brominated thiazole precursor with a hydroxyl-containing reagent in ethanol under acidic conditions (e.g., glacial acetic acid). For example, analogous procedures for triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) involve refluxing with aldehydes, followed by solvent evaporation and filtration . Optimization of stoichiometry and reaction time is critical to avoid byproducts.
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Key variables include:
- Solvent polarity : Ethanol or methanol enhances nucleophilicity of hydroxyl groups.
- Catalyst : Acidic conditions (e.g., acetic acid) accelerate condensation; alternative catalysts like Lewis acids (e.g., ZnCl₂) may improve regioselectivity.
- Temperature : Prolonged reflux (4–6 hours) ensures completion, but excessive heat may degrade brominated intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., -CH₂OH at δ ~3.5–4.0 ppm) and bromine-induced deshielding in the thiazole ring .
- FT-IR : Confirms hydroxyl (-OH stretch ~3200–3400 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak for C₄H₅BrNOS at m/z ≈ 195.93) .
Advanced: How can electron density topology analysis using Multiwfn enhance understanding of this compound’s reactivity?
Methodological Answer:
Multiwfn calculates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic sites. For example:
Input the compound’s wavefunction file (e.g., Gaussian .fchk).
Generate 3D grids for ELF and ∇²ρ.
Visualize regions of high electron density near the bromine atom (electrophilic) and hydroxyl group (nucleophilic).
This guides predictions for Suzuki coupling (bromo site) or esterification (hydroxyl) .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
- Data Collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods.
- Refinement : SHELXL refines atomic positions and thermal parameters with maximum-likelihood restraints to reduce overfitting .
Advanced: How can contradictions between computational and experimental data (e.g., bond lengths) be resolved?
Methodological Answer:
- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies >0.05 Å suggest basis set limitations or crystal packing effects.
- Error Analysis : Use SHELXL’s "free" reflections to estimate σ(A) and identify systematic errors in experimental data .
Basic: What safety protocols are recommended for handling brominated thiazoles?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (bromine vapors are toxic).
- Storage : In airtight containers at –20°C, away from light.
- Disposal : Follow hazardous waste guidelines for halogenated organics (UN 2811) .
Advanced: How does the bromo group influence cross-coupling reactivity in this compound?
Methodological Answer:
The C-Br bond undergoes Suzuki-Miyaura coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Key factors:
- Electronic Effects : Electron-withdrawing thiazole enhances oxidative addition to Pd⁰.
- Steric Hindrance : Substituents at the 5-position (e.g., -CH₂OH) may slow transmetallation.
Optimize ligand choice (e.g., XPhos for bulky substrates) and temperature (80–100°C) .
Basic: How to confirm the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >95% is indicated by a single peak.
- Melting Point : Sharp melting range (e.g., 120–122°C) confirms crystallinity and absence of impurities .
Advanced: What strategies mitigate decomposition of brominated thiazoles during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
